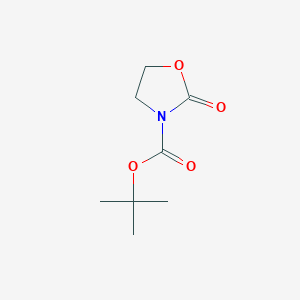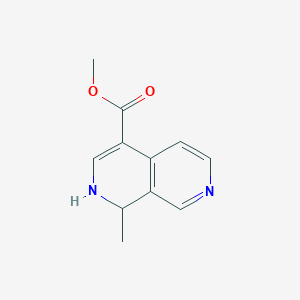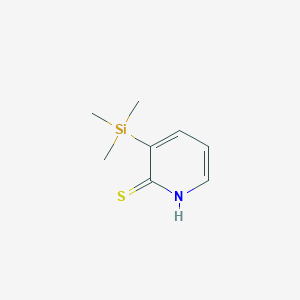
3-(Trimethylsilyl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)pyridine-2(1H)-thione: is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the third position and a thione group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)pyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then treated with a sulfur source, such as elemental sulfur or a sulfur-containing reagent, to introduce the thione functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Trimethylsilyl)pyridine-2(1H)-thione can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to the corresponding thiol or desulfurized to form the parent pyridine derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and desulfurized pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Trimethylsilyl)pyridine-2(1H)-thione is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and organosilicon derivatives
Biology and Medicine: While specific biological applications are not well-documented, compounds containing thione groups are known to exhibit biological activity, including antimicrobial and anticancer properties. Further research may reveal similar applications for this compound.
Industry: In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its organosilicon nature makes it a candidate for use in silicon-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)pyridine-2(1H)-thione is largely dependent on its chemical reactivity. The thione group can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s interactions with molecular targets and pathways would vary based on the specific application and the nature of the chemical reactions it undergoes.
Comparación Con Compuestos Similares
Pyridine-2-thione: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(Trimethylsilyl)pyridine: Lacks the thione group, which limits its reactivity compared to 3-(Trimethylsilyl)pyridine-2(1H)-thione.
2-(Trimethylsilyl)pyridine: Similar to this compound but with the trimethylsilyl group at the second position, affecting its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl and thione groups, which confer distinct reactivity and stability characteristics
Propiedades
Número CAS |
116725-49-6 |
|---|---|
Fórmula molecular |
C8H13NSSi |
Peso molecular |
183.35 g/mol |
Nombre IUPAC |
3-trimethylsilyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10) |
Clave InChI |
ZYTCCHJTBPPOTP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


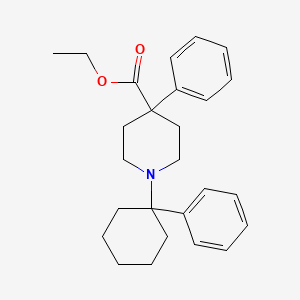
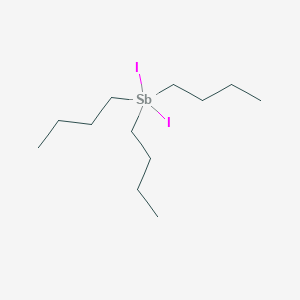
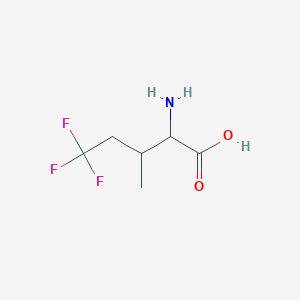
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


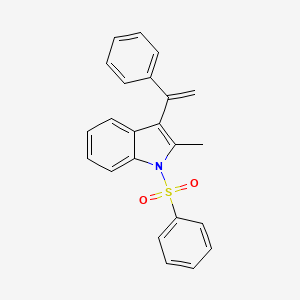
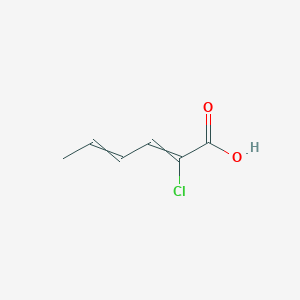
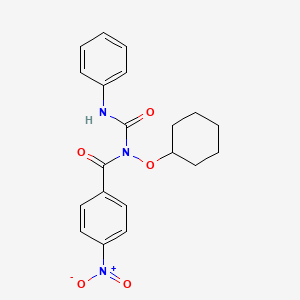
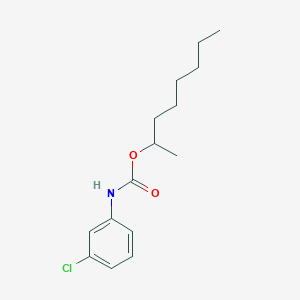
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
